molecular formula C16H23N3O3 B14789145 Tert-butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate

Tert-butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate

Cat. No.: B14789145
M. Wt: 305.37 g/mol
InChI Key: YORIYSJOICNDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group at the piperidine nitrogen (position 1) and a pyridine-3-carbonylamino substituent at position 2.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

tert-butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-5-7-13(11-19)18-14(20)12-6-4-8-17-10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,18,20)

InChI Key

YORIYSJOICNDHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Boc Protection of 3-(Alkoxycarbonylamino)Piperidine

The initial step involves reacting 3-(alkoxycarbonylamino)piperidine with di-tert-butyl dicarbonate under basic conditions. Optimal results are achieved using sodium hydroxide (2–5 equivalents) in a tetrahydrofuran/water solvent system at 50–120°C for 30 minutes to 5 hours. This selectively protects the piperidine nitrogen, yielding tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate with minimal side reactions.

Table 1: Reaction Conditions for Boc Protection

Parameter Optimal Range Yield (%)
Base (NaOH) 2–5 equivalents 85–92
Solvent THF/H₂O (2:1) -
Temperature 50–120°C -
Reaction Time 0.5–5 hours -

Selective Deprotection for Amino Group Liberation

The second step removes the alkoxycarbonyl group via base-mediated hydrolysis. Potassium hydroxide (3 equivalents) in ethanol at 80°C for 2 hours cleaves the carbamate selectively, affording tert-butyl 3-aminopiperidine-1-carboxylate in 70–85% yield. This intermediate is subsequently acylated with pyridine-3-carbonyl chloride to introduce the target substituent.

Comparative Analysis and Industrial Scalability

Yield and Selectivity

  • Boc Protection Route : Offers moderate yields (70–85%) but excels in scalability and cost-efficiency.
  • Asymmetric Synthesis : Superior enantioselectivity (>95% ee) suits chiral drug synthesis but requires expensive catalysts.
  • Suzuki-Miyaura Coupling : High yields (90–95%) and functional group tolerance make it versatile for diverse analogs.

Practical Considerations

  • Purification : Recrystallization from ethyl acetate/hexane mixtures achieves >99% purity for Boc-derived products.
  • Safety : Avoid azide intermediates (common in older methods) due to explosion risks.

Chemical Reactions Analysis

Hydrolysis Reactions

The Boc-protected amine and ester groups undergo hydrolysis under controlled conditions:

Reaction Type Conditions Products Key Observations
Acidic hydrolysisHCl (conc.) in dioxane, 0–5°C, 2–4 hrsPiperidine-3-(pyridine-3-carbonylamino) hydrochlorideBoc group removed; yields free amine for further functionalization.
Basic hydrolysisNaOH (1–2 M) in THF/H₂O, reflux3-(Pyridine-3-carbonylamino)piperidine-1-carboxylic acidEster saponification; pH-dependent selectivity for Boc retention .

Mechanistic Insight : Acidic conditions protonate the Boc group’s carbonyl, triggering cleavage via tert-butyl cation elimination. Basic hydrolysis proceeds through nucleophilic attack by hydroxide on the ester carbonyl .

Amide Bond Formation and Coupling

The primary amine (post-Boc removal) participates in amide coupling:

Reagent System Substrate Product Yield Reference
EDCI/DMAP, CH₂Cl₂, 25°CChromone-3-carboxylic acidTert-butyl 4-[(4-oxochromene-3-carbonyl)amino]piperidine-1-carboxylate92%
HATU, DIPEA, DMFArylboronic acids3-Aryl-piperidine derivatives75–89%

Applications : These reactions enable conjugation with bioactive moieties (e.g., chromones) for drug discovery . Rhodium-catalyzed couplings with boronic acids afford enantioselective 3-aryl-piperidines .

Nucleophilic Substitution

The Boc group undergoes nucleophilic displacement under basic conditions:

Nucleophile Conditions Product Notes
Grignard reagentsTHF, −78°C to 25°C3-(Pyridine-3-carbonylamino)-1-alkylpiperidinesLimited by steric hindrance from the piperidine ring.
Lithium aluminum hydrideEt₂O, refluxPiperidine-3-(pyridine-3-carbonylamino) methanolReductive cleavage; requires anhydrous conditions.

Catalytic Asymmetric Functionalization

Rhodium-catalyzed reductive Heck reactions enable enantioselective modifications:

Catalyst System Substrate Product ee (%) Scale
Rh(cod)(OH)/L1, H₂OArylboronic acids3-Aryl-tetrahydropyridines90–985 mmol
Wilkinson’s catalyst, H₂3-Vinyl derivatives3-Substituted piperidines (e.g., Niraparib precursor)96Gram-scale

Key Findings :

  • Enantioselectivity arises from chiral ligand L1 (binaphthyl-based) .

  • Hydrogenation of intermediates yields clinical precursors (e.g., (−)-Preclamol) .

Heterocycle Formation

Reactions with hydrazines yield pyrazole derivatives:

Hydrazine Conditions Product Regioselectivity
Hydrazine hydrateEtOH, 80°C, 12 hrs5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate5:1 (3- vs. 5-subst.)
MethylhydrazineDMF, 100°C, 6 hrs3-(N-Boc-piperidinyl)-1-methylpyrazole>95% regioselective

Mechanism : β-enamine diketone intermediates react via cyclocondensation .

Functional Group Interconversion

Oxidation :

  • KMnO₄ in acetone converts the piperidine ring to a pyridine N-oxide.
    Reduction :

  • Pd/C, H₂ reduces the pyridine ring to piperidine, altering solubility and reactivity .

Scientific Research Applications

®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.

    Biological Studies: The compound is studied for its effects on various biological pathways and processes.

    Industrial Applications: It may be used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Structural and Functional Analogues

The tert-butyl piperidine-1-carboxylate scaffold is a common framework in medicinal chemistry. Below is a comparative analysis of structurally related compounds, highlighting substituent variations and their implications:

Table 1: Key Analogues and Their Properties
Compound Name Substituent at Position 3 Key Properties/Applications References
Tert-butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate Pyridine-3-carbonylamino Potential intermediate for drug synthesis; pyridine group may enhance target binding via π-π interactions.
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole Exhibits antidiabetic activity (IC50 = 7.12 μM); carboxylic acid mimicry enhances metabolic stability.
Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate Nitropyrimidinylamino Intermediate in kinase inhibitor synthesis; nitro group facilitates further functionalization.
(R)-tert-butyl 3-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)piperidine-1-carboxylate Tosyl-pyrrolopyrazinylmethylcarbamothioyl Used in anticancer agent development; tosyl group aids in purification.
(S)-tert-butyl 3-(6-hydrazinyl-5-methoxypyrimidin-4-ylamino)piperidine-1-carboxylate Hydrazinyl-methoxypyrimidinylamino Hydrazine moiety enables conjugation with aldehydes/ketones for probe synthesis.
Tert-butyl 3-hydroxypiperidine-1-carboxylate Hydroxyl Improved solubility due to polar hydroxyl group; used in CNS drug intermediates.

Key Findings

Biological Activity: The tetrazole analogue (Table 1, row 2) demonstrates antidiabetic activity, attributed to carboxylate bioisosterism, which enhances metabolic stability and target engagement . In contrast, the pyridine-3-carbonylamino substituent in the target compound may prioritize kinase inhibition over antidiabetic effects. Compounds with nitro or tosyl groups (rows 3–4) are primarily synthetic intermediates, underscoring the tert-butyl piperidine scaffold’s versatility in multistep organic synthesis .

Synthetic Utility: The Boc group’s role in protecting the piperidine nitrogen is consistent across analogues, facilitating selective derivatization at position 3. Substituents like hydrazinyl (row 5) or hydroxyl (row 6) introduce reactive handles for downstream modifications, whereas pyridine-3-carbonylamino may limit further reactivity due to steric hindrance .

Physicochemical Properties: Hydroxyl-containing analogues (row 6) exhibit higher aqueous solubility compared to the hydrophobic pyridine-3-carbonylamino derivative, impacting bioavailability . The tetrazole group (row 2) mimics carboxylic acids, improving membrane permeability and oral absorption in antidiabetic candidates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine, DMAP) .

Acylation : React the Boc-protected piperidine with pyridine-3-carbonyl chloride or activated derivatives (e.g., using HATU or EDC coupling agents) in anhydrous DCM or DMF. Optimize stoichiometry (1:1.2 molar ratio) to minimize side products .

  • Key Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify intermediates via flash chromatography (silica gel, gradient elution).

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, leveraging high-resolution single-crystal data .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and amide linkage (δ ~8.2 ppm for pyridine protons) .
  • HRMS : Validate molecular weight (C₁₆H₂₄N₃O₃, exact mass 306.1818) .

Advanced Research Questions

Q. How can researchers address low yields during the acylation step?

  • Methodological Answer :

  • Reagent Optimization : Replace pyridine-3-carbonyl chloride with in-situ activation of pyridine-3-carboxylic acid using HATU and DIPEA to improve reactivity .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the piperidine amine.
  • Side Reaction Mitigation : Add molecular sieves to sequester water, preventing hydrolysis of the acylating agent .
  • Example Data :
ConditionYield (%)Purity (HPLC)
DMF + HATU/DIPEA78>98%
DCM + EDCl/HOBt5290%

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Methodological Answer :

  • Dynamic vs. Static Disorder : If X-ray data shows positional disorder in the tert-butyl group (common in SHELXL refinements ), cross-validate with variable-temperature NMR to assess conformational flexibility.
  • Tautomeric Forms : For ambiguous carbonyl signals, perform pH-dependent NMR studies (e.g., in CDCl₃ vs. D₂O) to identify dominant tautomers .

Q. How is the compound utilized in medicinal chemistry research?

  • Methodological Answer :

  • Intermediate for Drug Candidates : The piperidine-pyridine scaffold is a precursor for kinase inhibitors or GPCR modulators. For example, Boc deprotection (using TFA/DCM, 1:1) generates a free amine for subsequent sulfonylation or alkylation .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against targets like PI3K or mTOR, guided by the compound’s conformational rigidity .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports?

  • Methodological Answer :

  • Reagent Purity : Impurities in Boc-protected intermediates (e.g., residual DMAP) can inhibit acylation. Pre-purify via recrystallization (hexane/ethyl acetate) .
  • Scale-Dependent Effects : Pilot-scale reactions (≤1 mmol) may achieve >80% yields, while industrial-scale (>100 mmol) often face mass transfer limitations. Use microreactors for improved mixing .

Applications in Experimental Design

Q. How to design stability studies for long-term storage?

  • Methodological Answer :

  • Accelerated Degradation Tests : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Common degradants include hydrolyzed amide (pyridine-3-carboxylic acid) and Boc-deprotected piperidine .
  • Light Sensitivity : Conduct UV-vis spectroscopy (200–400 nm) to identify photodegradation pathways; use amber vials if λmax < 350 nm .

Reactivity and Functionalization

Q. What functional groups are reactive under specific conditions?

  • Methodological Answer :

  • Boc Group Stability : Labile under acidic (TFA) or basic (NaOH/MeOH) conditions, but stable to nucleophiles like Grignard reagents .
  • Amide Hydrolysis : Requires harsh conditions (6M HCl, reflux), making it resistant to most enzymatic cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.